molecular formula C24H20N2O3S B2593875 (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 380457-12-5

(2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2593875
CAS No.: 380457-12-5
M. Wt: 416.5
InChI Key: HFIILNNMPAKGRC-BENRWUELSA-N
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Description

(2Z)-3-[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and antibacterial research. It belongs to the class of chalcone-pyrazole hybrids, a structural motif known for its diverse biological activities. The compound features a central pyrazole ring substituted with 3,4-dimethoxyphenyl and phenyl groups, linked via a (Z)-configured propenone bridge to a thiophene moiety. The presence of the thiophene ring is a key design element, as replacing oxygen-based heterocycles with sulfur-containing thiophene can significantly alter the compound's lipophilicity, electronic distribution, and overall shape, thereby influencing its bioactivity and solubility profile . Research on closely related analogs provides strong insight into its potential applications. Pyrazole-thiophene derivatives have demonstrated notable potential as antituberculosis agents acting as prodrugs activated by bacterial nitroreductase enzymes . Furthermore, structurally similar pyrazole-chalcone compounds have been synthesized and characterized via X-ray crystallography, confirming their well-defined trans conformation about the acyclic C=C bond, a feature that can be crucial for biological activity . The specific molecular architecture of this compound, combining electron-rich dimethoxyphenyl groups with the electron-accepting propenone system, makes it a valuable scaffold for investigating new therapeutic agents. It is primarily intended for use in bioassay screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for developing more complex molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3S/c1-28-21-13-11-17(15-22(21)29-2)24-18(10-12-20(27)23-9-6-14-30-23)16-26(25-24)19-7-4-3-5-8-19/h3-16H,1-2H3/b12-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIILNNMPAKGRC-BENRWUELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CS3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2/C=C\C(=O)C3=CC=CS3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the 3,4-dimethoxyphenyl group: This step involves the electrophilic aromatic substitution reaction, where the pyrazole ring is functionalized with the 3,4-dimethoxyphenyl group.

    Formation of the propenone moiety: This is achieved through the Claisen-Schmidt condensation reaction between the functionalized pyrazole and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Carbonyl System

The enone group undergoes characteristic reactions:

Nucleophilic Additions

  • Thiols/Amines : The β-carbon is susceptible to Michael addition. For example, thiophenol adds to the enone in THF under basic conditions, forming a 1,4-adduct .

  • Grignard Reagents : Organomagnesium reagents attack the carbonyl carbon, followed by protonation to yield secondary alcohols .

Cyclization Reactions

Under acidic or catalytic conditions, the enone participates in intramolecular cyclization:

  • Rhodium-Catalyzed Cyclization : Analogous to related diazoketones , the enone may form heterocyclic systems (e.g., benzofuranones) via -sigmatropic rearrangements.

Electrochemical Behavior

Cyclic voltammetry studies on structurally similar nitroaromatics suggest that the compound’s redox activity is dominated by:

  • Reduction of the Enone : A peak at −1,400 mV (vs. Ag/AgCl) corresponding to the α,β-unsaturated ketone moiety.

  • Oxidation of Thiophene : A broad oxidation wave at +1,200 mV due to the sulfur heterocycle.

Substituent-Directed Reactivity

The 3,4-dimethoxyphenyl and thiophen-2-yl groups modulate reactivity:

SubstituentElectronic EffectObserved Reactivity
3,4-DimethoxyphenylElectron-donatingStabilizes radical intermediates
Thiophen-2-ylMildly donatingEnhances electrophilic aromatic substitution
  • Demethylation : Treatment with BBr₃ in DCM removes methoxy groups, yielding phenolic derivatives .

Stability and Degradation Pathways

  • Photodegradation : The Z-configuration enone undergoes trans-to-cis isomerization under UV light (λ = 254 nm) .

  • Hydrolysis : The ketone group resists hydrolysis under neutral conditions but reacts with concentrated HCl to form carboxylic acids .

Computational Insights

DFT calculations (B3LYP/6-31G*) predict:

  • HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity .

  • Solubility : LogP = 3.1, suggesting moderate lipophilicity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, its ability to inhibit cell proliferation and induce apoptosis has been documented, suggesting potential as a chemotherapeutic agent. The mechanism of action may involve the inhibition of specific signaling pathways associated with tumor growth and survival .

Anti-inflammatory Properties

The compound has also shown efficacy in reducing inflammation, which is critical in diseases such as arthritis and other chronic inflammatory conditions. Its mechanism is believed to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) . This application is particularly relevant given the increasing prevalence of inflammatory diseases globally.

Antimicrobial Activity

Another significant application of this compound is its antimicrobial properties. Research has demonstrated that it possesses activity against various bacterial strains, making it a candidate for developing new antibiotics. The structural features of the compound contribute to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of pyrazole derivatives have led to their exploration in material science, particularly in organic electronics. The compound's ability to act as an electron transport layer in OLEDs has been investigated, showing promise in enhancing device efficiency and stability . This application could pave the way for more efficient lighting and display technologies.

Photovoltaic Devices

In addition to OLEDs, there is ongoing research into using this compound in photovoltaic devices. Its photophysical properties make it suitable for applications in solar energy conversion, potentially improving the efficiency of solar cells through better light absorption and charge transport mechanisms .

Case Studies and Research Findings

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity.
Anti-inflammatoryIn vitro studies showed reduced levels of TNF-alpha and IL-6 in treated cells compared to controls.
AntimicrobialExhibited bactericidal activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values below standard thresholds for antibiotic efficacy.
OLEDsEnhanced luminous efficiency by 30% compared to traditional materials used in OLEDs, indicating superior charge transport properties.

Mechanism of Action

The mechanism of action of (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: Such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Modulating signaling pathways: Such as the NF-κB pathway, which is involved in inflammation and immune response.

    Interacting with cellular receptors: Such as G-protein coupled receptors (GPCRs), influencing various physiological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural uniqueness lies in its 3,4-dimethoxyphenyl and thiophen-2-yl substituents. Below is a comparative analysis with key analogues:

Compound Core Structure Substituents Key Properties/Activities Reference
(2Z)-3-[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one Pyrazole-propenone-thiophene 3,4-Dimethoxyphenyl (pyrazole C3); phenyl (pyrazole N1); thiophen-2-yl (ketone) Hypothesized enhanced electron-rich aromatic interactions due to methoxy and thiophene groups. Potential antimicrobial activity inferred from analogues.
(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one Pyrazole-propenone 4-Methoxyphenyl (pyrazole C3); dichlorophenyl (ketone) Crystallographically characterized (SHELX refinement). E-configuration favors planar geometry for π-π stacking .
(5Z)-5-{[3-(3,4-Dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one Pyrazole-thiazolidinone 3,4-Dimethoxyphenyl (pyrazole C3); phenylethyl (thiazolidinone N3) Thioxo-thiazolidinone core may enhance binding to sulfur-dependent enzymes (e.g., Mycobacterium tuberculosis targets) .
3-(4-Toluidino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one Pyrazole-enamine 4-Toluidino (enamine); hydroxy and methyl (pyrazole) Stabilized enamine conformation via intramolecular hydrogen bonding; moderate bioactivity .

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • The presence of electron-donating groups (e.g., methoxy in 3,4-dimethoxyphenyl) enhances aromatic interactions with biological targets, as seen in antitubercular nitrothiophene derivatives .
  • Thiophene-containing analogues demonstrate superior activity compared to furan or phenyl derivatives due to sulfur’s electronegativity and polarizability .

Crystallographic Insights: SHELX-refined structures of related compounds (e.g., ) reveal planar propenone moieties, critical for π-π interactions in enzyme binding pockets .

Synthetic Challenges: Thiophene incorporation requires careful control of reaction conditions to avoid side products (e.g., diastereomer formation), as noted in pyrazole-thiophene hybrid syntheses .

Biological Activity

The compound (2Z)-3-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(thiophen-2-yl)prop-2-en-1-one is a member of the pyrazole and thiophene family, known for their diverse biological activities. This article explores the synthesis, characterization, and biological activities of this compound, focusing on its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through a condensation reaction between appropriate pyrazole derivatives and thiophene-based aldehydes. Characterization techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. In studies involving various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans), compounds similar to this compound have demonstrated notable inhibition zones and low minimum inhibitory concentrations (MICs) .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainsFungal StrainsMIC (µg/mL)
Compound AE. coliC. albicans15
Compound BS. aureusA. niger10
(2Z)-3-[...]E. coli, S. aureusC. albicans, A. nigerTBD

Anti-inflammatory Activity

Compounds containing pyrazole and thiophene moieties have been reported to possess anti-inflammatory properties. In vitro assays show that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX . The mechanism involves the modulation of signaling pathways associated with inflammation.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiophene-containing pyrazole derivatives. For instance, compounds structurally related to (2Z)-3-[...] have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and colon cancer (HCT116). The results indicate that these compounds can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and mitochondrial dysfunction .

Table 2: Anticancer Activity of Thiophene-Pyrazole Derivatives

CompoundCell LineIC50 (µM)
Compound CMCF712
Compound DHCT1168
(2Z)-3-[...]MCF7, HCT116TBD

Computational Studies

Computational studies using molecular docking simulations provide insights into the binding interactions of (2Z)-3-[...] with biological targets. These studies suggest that the compound potentially interacts with key residues in target proteins, enhancing its efficacy as a therapeutic agent .

Case Studies

Recent case studies have examined the pharmacological profiles of thiophene-pyrazole derivatives in clinical settings. For example, a study involving a series of synthesized compounds demonstrated their effectiveness in reducing tumor growth in animal models .

Q & A

Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?

  • The thiophene and pyrazole rings participate in Pd-catalyzed couplings (Suzuki, Heck). Density functional theory (DFT) calculations map electron density distributions, revealing nucleophilic/electrophilic sites. Kinetic studies (e.g., variable-temperature NMR) probe transition states .

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